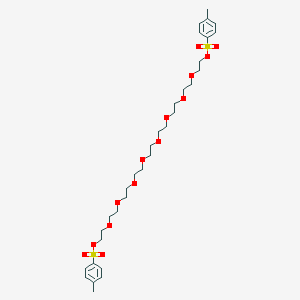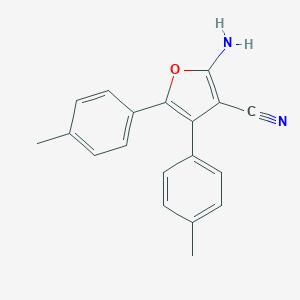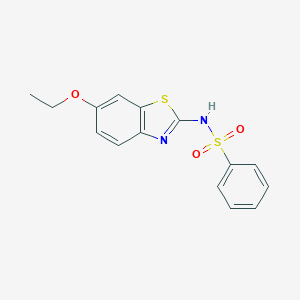![molecular formula C7H6BNO3 B169509 Ácido benzo[D]oxazol-6-ilborónico CAS No. 1253912-47-8](/img/structure/B169509.png)
Ácido benzo[D]oxazol-6-ilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[D]oxazol-6-ylboronic acid is an organic compound with the chemical formula C7H6BNO3. It is a white to light yellow crystalline solid and is commonly used as an intermediate in organic synthesis. This compound is particularly significant in the field of medicinal chemistry due to its role in various coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Benzo[D]oxazol-6-ylboronic acid has a wide range of applications in scientific research:
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Benzo[D]oxazol-6-ylboronic acid . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal in suitable and closed containers .
Mecanismo De Acción
Target of Action
Benzo[D]oxazol-6-ylboronic acid is an organic compound that is often used as an important intermediate in organic synthesis . .
Mode of Action
In organic synthesis, Benzo[D]oxazol-6-ylboronic acid is typically used as a coupling reagent. It participates in important organic synthesis reactions such as Suzuki coupling reactions, Stille coupling reactions, and Heck reactions . These reactions are crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds.
Result of Action
The molecular and cellular effects of Benzo[D]oxazol-6-ylboronic acid’s action are largely dependent on the specific context of its use. In organic synthesis, its primary effect is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of Benzo[D]oxazol-6-ylboronic acid can be influenced by various environmental factors. For instance, it needs to be stored under dry, light-protected, and low-temperature conditions to prevent decomposition . During use and handling, appropriate protective measures need to be taken to avoid inhalation and skin contact .
Análisis Bioquímico
Biochemical Properties
Benzo[D]oxazol-6-ylboronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to have antifungal potential against various strains .
Cellular Effects
The effects of Benzo[D]oxazol-6-ylboronic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exert neuroprotective effects on β-amyloid-induced PC12 cells, a potential approach for the treatment of Alzheimer’s disease .
Molecular Mechanism
At the molecular level, Benzo[D]oxazol-6-ylboronic acid exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells .
Metabolic Pathways
Benzo[D]oxazol-6-ylboronic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo[D]oxazol-6-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of benzo[D]oxazole with triphenylphosphine borane in the presence of a palladium catalyst. This method is advantageous due to its high yield and simplicity .
Industrial Production Methods
In industrial settings, the production of benzo[D]oxazol-6-ylboronic acid often involves large-scale coupling reactions. The use of palladium-catalyzed reactions is prevalent due to their efficiency and scalability. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[D]oxazol-6-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include biaryl compounds, boronate esters, and various substituted derivatives of benzo[D]oxazol-6-ylboronic acid .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[D]oxazol-2-ylboronic acid
- Benzo[D]oxazol-4-ylboronic acid
- Benzo[D]oxazol-5-ylboronic acid
Uniqueness
Benzo[D]oxazol-6-ylboronic acid is unique due to its specific position of the boronic acid group on the benzoxazole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, benzo[D]oxazol-6-ylboronic acid often exhibits higher reactivity in coupling reactions, making it a preferred choice for synthesizing complex organic molecules .
Propiedades
IUPAC Name |
1,3-benzoxazol-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNCHLJKWPCQFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CO2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
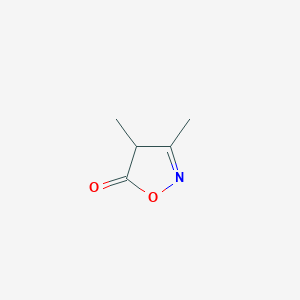
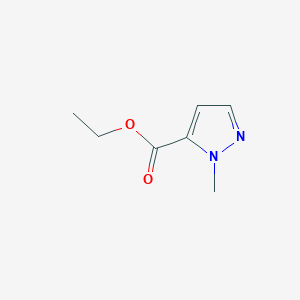
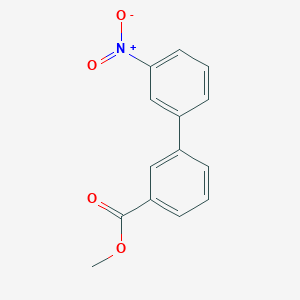


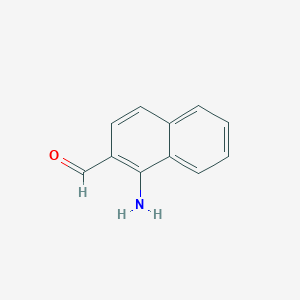
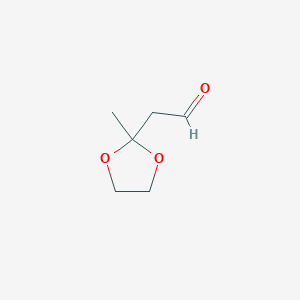
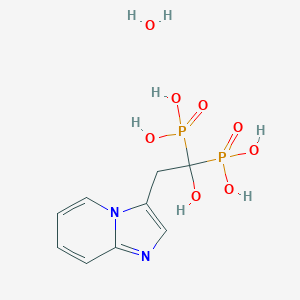
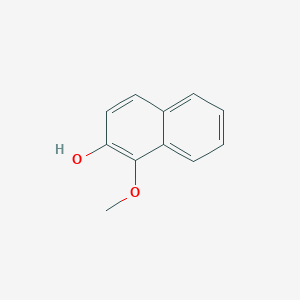
![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
